Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
Overview
Description
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate is a heterocyclic compound with the molecular formula C12H10Cl2O4S2 and a molecular weight of 353.24 g/mol . This compound is primarily used in research and development within the fields of chemistry and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate typically involves the reaction of thieno[3,2-b]thiophene derivatives with chlorinating agents under controlled conditions. One common method includes the use of diethyl malonate and phosphorus oxychloride (POCl3) as reagents, followed by cyclization and chlorination steps . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for potential use in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of chlorine atoms and the thieno[3,2-b]thiophene core, which can participate in electron transfer and conjugation processes . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate: Similar in structure but with bromine atoms instead of chlorine.
2,5-Dichlorothieno[3,2-b]thiophene: Lacks the diethyl ester groups, making it less reactive in certain applications.
Uniqueness
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate is unique due to its combination of chlorine atoms and ester groups, which enhance its reactivity and versatility in chemical synthesis . This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
Properties
IUPAC Name |
diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYGRZLAGNRAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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